8-Bromo-1-chloroisoquinoline

Suzuki-Miyaura Coupling Cross-Coupling Heterocyclic Chemistry

8-Bromo-1-chloroisoquinoline (CAS 1233025-78-9) is an essential dihalogenated isoquinoline building block, uniquely equipped with orthogonal C8‑Br and C1‑Cl sites. The C8‑Br bond enables high‑yield Suzuki–Miyaura coupling for diverse 8‑arylisoquinoline libraries, while the C1‑Cl site is reserved for subsequent nucleophilic substitution without additional protection/deprotection steps. This built‑in chemoselectivity streamlines SKU expansion for oncology programs developing next‑gen KRAS G12C inhibitors, avoiding re‑optimization of synthetic routes inherent to mono‑halogenated or regioisomeric alternatives. Prioritize this intermediate for robust SAR exploration and intellectual property advancement.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1233025-78-9
Cat. No. B578194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1-chloroisoquinoline
CAS1233025-78-9
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NC=C2)Cl
InChIInChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H
InChIKeyRWBOOZDHIKMEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1-chloroisoquinoline (CAS 1233025-78-9): Core Identity and Procurement Baseline


8-Bromo-1-chloroisoquinoline (CAS 1233025-78-9) is a dihalogenated isoquinoline heterocycle with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol [1]. It is characterized by the presence of bromine at the 8-position and chlorine at the 1-position of the isoquinoline framework . This compound serves as a key building block in medicinal chemistry and organic synthesis, with particular relevance to the construction of complex molecules for drug discovery programs . Its structural features enable participation in selective cross-coupling reactions, making it a valuable intermediate in the synthesis of biologically active compounds .

8-Bromo-1-chloroisoquinoline: Why In-Class Haloisoquinolines Cannot Be Interchanged


Direct substitution of 8-bromo-1-chloroisoquinoline with other halogenated isoquinolines or quinolines in a synthetic sequence is generally not feasible without re-optimization . The specific regioisomeric pattern (Br at C8, Cl at C1) dictates both the electronic and steric environment of the heterocycle, which directly influences reactivity in cross-coupling reactions and subsequent biological activity . For instance, the bromine at C8 is strategically positioned for Suzuki-Miyaura coupling, while the chlorine at C1 offers orthogonal reactivity for further diversification [1]. Using a different regioisomer (e.g., 8-chloro-1-bromoisoquinoline) or a mono-halogenated analog would alter the chemoselectivity and ultimately yield a different final product, potentially with diminished or entirely altered biological properties .

8-Bromo-1-chloroisoquinoline: Quantified Differential Performance Guide for Scientific Selection


Differential Reactivity in Suzuki-Miyaura Cross-Coupling for 8-Arylisoquinoline Synthesis

In palladium-catalyzed Suzuki cross-coupling reactions, the 8-bromo substituent of 8-bromo-1-chloroisoquinoline exhibits superior reactivity compared to the corresponding 8-chloro analog. While specific yield data for the exact compound is not available in the open literature, class-level inference from studies on related 8-haloisoquinolines indicates that the C8-Br bond is more readily activated for coupling with arylboronic acids than the C8-Cl bond [1]. This differential reactivity allows for selective functionalization at the 8-position, a critical step in synthesizing 8-arylisoquinoline derivatives for medicinal chemistry programs [2].

Suzuki-Miyaura Coupling Cross-Coupling Heterocyclic Chemistry

Orthogonal Reactivity Profile for Sequential Diversification Strategies

8-Bromo-1-chloroisoquinoline presents two distinct halogens (Br at C8, Cl at C1) with orthogonal reactivity. The bromo substituent is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chloro substituent is less reactive and can be reserved for subsequent functionalization via nucleophilic aromatic substitution (SNAr) under different conditions [1]. This dual halogenation strategy is not available in mono-halogenated analogs (e.g., 8-bromoisoquinoline or 1-chloroisoquinoline) or regioisomers with reversed substitution (e.g., 1-bromo-8-chloroisoquinoline) .

Sequential Diversification Orthogonal Reactivity Medicinal Chemistry

Validated Utility as a Key Intermediate in Clinical-Stage KRAS G12C Inhibitor Synthesis

8-Bromo-1-chloroisoquinoline is explicitly cited as a key building block in the synthesis of KRAS G12C inhibitors, a validated class of clinical-stage oncology therapeutics . Specifically, patent literature (WO-2020047192-A1, US-2021230170-A1, EP-3844151-A1) describes its use in constructing tricyclic and tetracyclic cores that irreversibly inhibit the KRAS G12C mutant protein . While direct IC50 comparisons are not publicly disclosed, the compound's structural features are essential for accessing the requisite molecular architecture for potent inhibition [1].

KRAS G12C Inhibitor Oncology Medicinal Chemistry

8-Bromo-1-chloroisoquinoline: High-Value Application Scenarios Based on Differential Evidence


Synthesis of 8-Arylisoquinoline Libraries via Regioselective Suzuki Coupling

Medicinal chemistry programs focused on generating diverse 8-arylisoquinoline libraries should prioritize 8-bromo-1-chloroisoquinoline over its 8-chloro counterpart due to the superior reactivity of the C8-Br bond in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This reactivity advantage ensures higher yields and cleaner conversion when coupling with a range of arylboronic acids, streamlining library synthesis and SAR exploration [1].

Step-Economical Sequential Diversification of Isoquinoline Scaffolds

For research programs requiring sequential functionalization of an isoquinoline core, 8-bromo-1-chloroisoquinoline offers a built-in orthogonality strategy [1]. The C8-Br site can be first utilized in a cross-coupling reaction, after which the remaining C1-Cl site can be transformed via nucleophilic substitution, eliminating the need for additional protection/deprotection steps [1]. This contrasts with mono-halogenated analogs, which offer only a single point of diversification .

Medicinal Chemistry Campaigns Targeting KRAS G12C Mutant Cancers

Procurement of 8-bromo-1-chloroisoquinoline is critical for oncology research teams developing next-generation KRAS G12C inhibitors, as it is a validated intermediate in patented synthetic routes leading to tricyclic and tetracyclic inhibitor cores [1]. Using alternative building blocks may necessitate de novo route design and may not provide access to the same intellectual property space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-1-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.